molecular formula C19H26F2N2O2 B2525450 2-{[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]methoxy}-3-methylpyridine CAS No. 2379971-24-9

2-{[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]methoxy}-3-methylpyridine

Cat. No.: B2525450
CAS No.: 2379971-24-9
M. Wt: 352.426
InChI Key: ABGSTBDWGIBRFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]methoxy}-3-methylpyridine is a complex organic compound that features a piperidine ring, a difluorocyclohexane moiety, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]methoxy}-3-methylpyridine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]methoxy}-3-methylpyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]methoxy}-3-methylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]methoxy}-3-methylpyridine involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]methoxy}-3-methylpyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(4,4-difluorocyclohexyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26F2N2O2/c1-14-3-2-10-22-17(14)25-13-15-6-11-23(12-7-15)18(24)16-4-8-19(20,21)9-5-16/h2-3,10,15-16H,4-9,11-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGSTBDWGIBRFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3CCC(CC3)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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